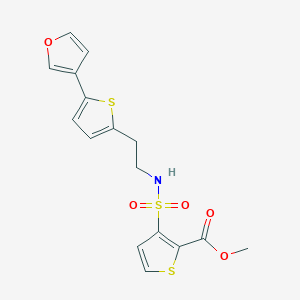

methyl 3-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Description

Methyl 3-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a sulfamoyl group and a methyl carboxylate ester. The molecule integrates fused aromatic systems (thiophene and furan rings) linked via an ethylsulfamoyl bridge, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

methyl 3-[2-[5-(furan-3-yl)thiophen-2-yl]ethylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5S3/c1-21-16(18)15-14(6-9-23-15)25(19,20)17-7-4-12-2-3-13(24-12)11-5-8-22-10-11/h2-3,5-6,8-10,17H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIXOPUWWSFOQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties. They are known to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

For example, certain compounds act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s disease.

Biochemical Pathways

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Pharmacokinetics

It is known that thiophene derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Analysis of Thiophene Carboxylate Derivatives

Table 2: Substituent Impact on Bioactivity

Q & A

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

- Answer :

- Chiral catalysts : Use (R)-BINAP-Pd complexes for asymmetric Suzuki couplings .

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA .

- X-ray crystallography : Confirm absolute configuration of stereocenters .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.